An In-Depth Technical Guide to 4,6-Difluoro-1-indanone: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4,6-Difluoro-1-indanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4,6-Difluoro-1-indanone, a key building block in medicinal chemistry and materials science. This document is intended to serve as a technical resource, offering insights into its handling, characterization, and utilization in research and development.
Chemical Identity and Physical Properties
4,6-Difluoro-1-indanone, with the CAS number 162548-73-4, is a fluorinated derivative of 1-indanone.[1][2] The presence of two fluorine atoms on the aromatic ring significantly influences its electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex molecules.[3]
Table 1: Core Properties of 4,6-Difluoro-1-indanone
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆F₂O | [1][2][3] |
| Molecular Weight | 168.14 g/mol | [1][2][3] |
| IUPAC Name | 4,6-difluoro-2,3-dihydro-1H-inden-1-one | [3] |
| Appearance | White solid | [1] |
| Solubility | Sparingly soluble in water | [1] |
Synthesis and Purification
The most common synthetic route to 4,6-Difluoro-1-indanone is through an intramolecular Friedel-Crafts acylation reaction.[3] This process typically involves the following key steps:
-
Friedel-Crafts Acylation: The synthesis often begins with the Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), to form an intermediate aroylpropionic acid.
-
Cyclization: The intermediate is then subjected to cyclization, often in the presence of a strong acid, to form the indanone ring structure.
Caption: General workflow for the synthesis of 4,6-Difluoro-1-indanone.
Detailed Synthesis Protocol (Illustrative)
The following is an illustrative protocol based on general Friedel-Crafts acylation procedures. Note: This is a generalized procedure and requires optimization for specific laboratory conditions.
Step 1: Formation of the Acylating Agent
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet, place anhydrous aluminum chloride in an inert solvent such as dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of succinic anhydride in the same solvent to the flask.
Step 2: Friedel-Crafts Acylation
-
To the cooled mixture, add 1,3-difluorobenzene dropwise via the addition funnel.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
Step 3: Work-up and Cyclization
-
Carefully pour the reaction mixture onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
The resulting crude aroylpropionic acid can then be cyclized using a strong acid like polyphosphoric acid (PPA) or sulfuric acid with heating to yield 4,6-Difluoro-1-indanone.
Purification
Purification of the crude product is typically achieved through recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude 4,6-Difluoro-1-indanone in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents).
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
-
For higher purity, column chromatography on silica gel is effective.
-
A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically used to elute the product.
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
Spectroscopic Characterization
While specific, authenticated spectra for 4,6-Difluoro-1-indanone are not widely published, the expected spectral characteristics can be inferred based on its structure and data from similar indanone derivatives.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: The protons on the difluorinated benzene ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to fluorine coupling, these signals will likely appear as complex multiplets.
-
Methylene Protons: The two methylene groups of the indanone ring will appear as triplets in the aliphatic region (typically δ 2.5-3.5 ppm), showing coupling to each other.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: The ketone carbonyl carbon will have a characteristic chemical shift in the downfield region (typically δ 190-200 ppm).
-
Aromatic Carbons: The carbons of the benzene ring will appear in the aromatic region (δ 110-160 ppm). The carbons directly attached to fluorine will show large one-bond C-F coupling constants.
-
Aliphatic Carbons: The two methylene carbons will appear in the upfield region (δ 20-40 ppm).
IR (Infrared) Spectroscopy:
-
Carbonyl Stretch (C=O): A strong, sharp absorption band is expected in the region of 1690-1710 cm⁻¹, characteristic of an aromatic ketone.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.
-
C-H Stretch: Aliphatic C-H stretches will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be observed just above 3000 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 168.14, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Common fragmentation patterns for indanones include the loss of CO (m/z = 28) and subsequent rearrangements of the resulting fragments.
Reactivity and Chemical Behavior
The chemical reactivity of 4,6-Difluoro-1-indanone is governed by the interplay of the electron-withdrawing fluorine atoms and the carbonyl group.
-
Nucleophilic Addition to the Carbonyl Group: The ketone functionality is susceptible to attack by nucleophiles.
-
Reactions at the α-Position: The methylene group adjacent to the carbonyl (α-position) can be deprotonated by a strong base to form an enolate, which can then participate in various reactions such as alkylations and aldol condensations.
-
Electrophilic Aromatic Substitution: The fluorine atoms and the carbonyl group are deactivating towards electrophilic aromatic substitution, making such reactions challenging.
Caption: Key reactivity pathways of 4,6-Difluoro-1-indanone.
Applications in Research and Development
4,6-Difluoro-1-indanone serves as a versatile building block in the synthesis of a wide range of biologically active molecules and functional materials.
-
Pharmaceuticals: The indanone scaffold is a common feature in many pharmaceutical agents. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Derivatives of fluorinated indanones are being investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[3]
-
Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine can lead to the development of more potent and selective pesticides and herbicides.[1]
-
Materials Science: The unique electronic properties conferred by the difluoro-substituted aromatic ring make this molecule an interesting precursor for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Safety and Handling
4,6-Difluoro-1-indanone should be handled with appropriate safety precautions in a laboratory setting.
-
Hazards: It is known to cause skin and eye irritation.[1]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
Conclusion
4,6-Difluoro-1-indanone is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its synthesis, while requiring careful control of reaction conditions, is based on well-established organic chemistry principles. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development endeavors.
